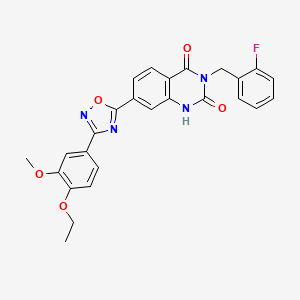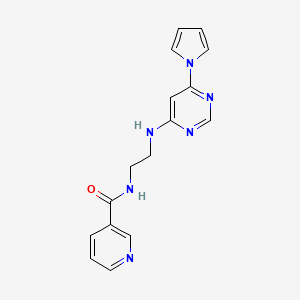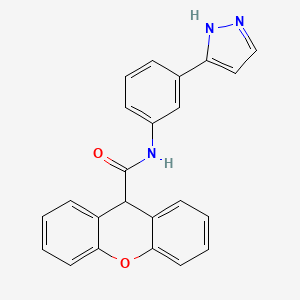![molecular formula C14H16N2 B2988103 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 890090-95-6](/img/structure/B2988103.png)
1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a tetrahydropyrrole ring The presence of a p-tolyl group attached to the nitrogen atom of the pyrazine ring adds to its structural complexity
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition likely occurs through the compound binding to the active site of CDK2, preventing its interaction with cyclin A2, and thus halting the cell cycle .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it affects the cell cycle regulation pathway . Inhibition of CDK2 can halt the cell cycle, preventing cells from entering the S phase, where DNA replication occurs .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied . These studies typically involve assessing the compound’s solubility, permeability, and stability, which can influence its bioavailability .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . This cytotoxicity is likely due to the inhibition of CDK2, leading to cell cycle arrest and potentially inducing apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and efficacy of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluidine with a suitable diketone or diester, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays, potentially serving as a lead compound for drug development.
Medicine: Research indicates potential therapeutic applications, including anticancer and antimicrobial activities.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their biological activities.
Pyrazolo[5,1-c]triazines:
Thiazoles and Thiadiazoles: These compounds also feature fused ring systems and are of interest in medicinal chemistry.
Uniqueness: 1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine stands out due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer unique properties, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
1-(4-methylphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11-4-6-12(7-5-11)14-13-3-2-9-16(13)10-8-15-14/h2-7,9,14-15H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRGEGDAHDJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-tert-butyl-9-methyl-1,7-bis(prop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2988020.png)
![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B2988022.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2988026.png)

![(E)-N-[(4-methylphenyl)methyl]-2-[4-(propan-2-yl)phenyl]ethene-1-sulfonamide](/img/structure/B2988029.png)




![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2988039.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid](/img/structure/B2988040.png)

![Methyl 9-amino-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2988043.png)
